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Compound of Interest

Compound Name: zinc(ll)iodide

Cat. No.: B8815724

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of solid zinc
iodide (Znlz), a compound of interest in various chemical and materials science applications.
This document details the crystallographic parameters of its known polymorphs, outlines the
experimental methodologies for structure determination, and presents this information in a
clear, accessible format for researchers and professionals in the field.

Introduction to the Crystal Structure of Zinc lodide

Solid zinc iodide is a fascinating inorganic compound that exhibits polymorphism, existing in
multiple crystalline forms. The arrangement of zinc (Zn2*) and iodide (I7) ions in the solid state
dictates its physical and chemical properties. Unlike the more common layered structures of
other zinc dihalides, zinc iodide can adopt complex three-dimensional networks. The primary
coordination geometry for the zinc ion is tetrahedral, where it is surrounded by four iodide ions.
However, the connectivity of these tetrahedra varies among the different polymorphs, leading to
distinct crystal systems and space groups.

Polymorphism in Solid Zinc lodide

To date, three primary polymorphs of zinc iodide have been characterized: a tetragonal form, a
monoclinic form, and a trigonal form. The tetragonal structure is particularly noteworthy for its
unique "super-tetrahedral” arrangement. In this configuration, four {Znls} tetrahedra share
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vertices to create larger {Znalio} units, which then interconnect to form a three-dimensional
framework[1][2].

Crystallographic Data of Zinc lodide Polymorphs

The following tables summarize the key crystallographic data for the known polymorphs of solid
zinc iodide, providing a comparative view of their structural parameters.

Table 1: Tetragonal Zinc lodide

Parameter Value

Crystal System Tetragonal

Space Group l41/acd

International Number 142

Lattice Parameters (a, ¢) a=15.045A c=15.045 A
Lattice Angles (a, B, y) a=90° B=90°y=90°
Zn-l Bond Distance Range 2.64 - 2.67 A[3]
Coordination Geometry Tetrahedral (Znla)

) Corner-sharing Znla tetrahedra forming {Znalio}
Structural Motif
"super-tetrahedra"[1][2]

Table 2: Monoclinic Zinc lodide
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Parameter Value
Crystal System Monoclinic
Space Group C2/c

Lattice Parameters (a, b, c)

a=18.35A, b=18.37 A, c =14.69 A[4]

Lattice Angles (a, B, y)

o =90°, B =128.55° y = 90°[4]

Unit Cell Volume

3874.22 A3[4]

Zn-l Bond Distance Range

2.61-2.63 A[4]

Coordination Geometry

Tetrahedral (Znla)

Structural Motif

Corner-sharing Znla tetrahedra[4]

Table 3: Trigonal Zinc lodide

Parameter Value
Crystal System Trigonal
Space Group R-3m
International Number 166

Lattice Parameters (a, c)

a=4.11A c=21.40A[5]

Lattice Angles (a, B, y)

o =90° B =90° y = 120°[5]

Unit Cell Volume

312.51 A3[5]

Zn-l Bond Length

2.88 A[5]

Coordination Geometry

Octahedral (Znle)

Structural Motif

Edge-sharing Znls octahedra forming 2D
sheets[5]

Experimental Determination of Crystal Structure
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The crystallographic data presented in this guide are primarily determined through single-
crystal X-ray diffraction (XRD). This powerful analytical technique allows for the precise
determination of the atomic arrangement within a crystalline solid.

General Experimental Workflow for Crystal Structure
Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a
compound like zinc iodide.

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8815724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis & Crystal Growth

Synthesis of Znl2

'

Crystal Growth

X-ray Diffradtion Analysis

Single-Crystal XRD Data Collection

'

Structure Solution

'

Structure Refinement

Data Analysisv & Validation

Crystallographic Validation

'

Deposition in Crystallographic Database

Monoclinic (C2/c)

Phase Transition Corner-sharing Znla Phase Transition
Tetragonal (141/acd) Trigonal (R-3m)
{Znal1o} Super-tetrahedra Phase Transition Edge-sharing Znle
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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